2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone
Description
The compound 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone (CAS: 477331-51-4; molecular formula: C₂₃H₁₉N₄O₂FS; molecular weight: 434.486 g/mol) is a 1,2,4-triazole derivative featuring a sulfanyl-ethanone moiety. Its structure includes a 4-ethoxyphenyl group and a 3-pyridinyl group attached to the triazole core, with a 4-methylphenyl-substituted ethanone linked via a thioether bond . This compound is synthesized via S-alkylation reactions, a common method for triazole derivatives, as described in related studies (e.g., sodium ethoxide-mediated alkylation of triazole thiols) .
Properties
Molecular Formula |
C24H22N4O2S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C24H22N4O2S/c1-3-30-21-12-10-20(11-13-21)28-23(19-5-4-14-25-15-19)26-27-24(28)31-16-22(29)18-8-6-17(2)7-9-18/h4-15H,3,16H2,1-2H3 |
InChI Key |
HSIFXEVXSURWLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)C)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Formation of the Ethanone Group: The ethanone group is typically added via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its triazole and pyridine rings, which are known to interact with biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The ethoxy group (target compound) is electron-donating, enhancing lipophilicity and metabolic stability compared to electron-withdrawing chloro or fluoro groups in analogs .
- Steric Effects : The 4-methylphenyl group (target) offers moderate steric bulk, contrasting with the tert-butyl group in , which may hinder molecular interactions.
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone, also known as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties based on diverse research findings.
- Chemical Formula : C24H23N5O3S
- Molecular Weight : 461.54 g/mol
- CAS Number : 333408-67-6
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In studies evaluating the efficacy of various aryl-substituted compounds against bacterial strains, it was found that certain derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited notable inhibition against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 6 |
| Escherichia coli | 12 | 8 |
| Salmonella typhi | 14 | 7 |
Antiviral Activity
The antiviral potential of triazole derivatives has been explored in various studies. For instance, a related compound was shown to inhibit the proliferation of viruses by enhancing the activity of defensive enzymes in host cells. This mechanism suggests that the compound may induce an immune response that could be beneficial in antiviral therapy .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, with specific emphasis on their ability to inhibit cell proliferation and induce cell cycle arrest. The compound's mechanism of action appears to be linked to the modulation of signaling pathways involved in cell survival and apoptosis .
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted on a series of triazole derivatives highlighted their effectiveness against biofilms formed by Pseudomonas aeruginosa. The results indicated that the compound significantly reduced biofilm formation at concentrations as low as 5 mg/ml, showcasing its potential as an antimicrobial agent in clinical settings . -
Case Study on Antiviral Mechanism
Another investigation focused on the antiviral properties of similar triazole compounds against influenza virus. The study found that these compounds inhibited viral replication by upregulating the expression of interferon-stimulated genes, suggesting a potential therapeutic application for respiratory viral infections . -
Case Study on Cancer Cell Lines
In research assessing the anticancer effects of triazole derivatives on human breast cancer cell lines, it was observed that treatment with the compound led to a significant decrease in cell viability (IC50 = 20 μM). The study concluded that the compound could be a promising candidate for further development as an anticancer drug .
Q & A
Q. What are the common synthetic routes for preparing triazole-containing compounds like this ethanone derivative?
The synthesis typically involves thioalkylation of triazole precursors with α-halogenated ketones. For example, in related triazole derivatives, sodium ethoxide in ethanol is used to deprotonate the triazole thiol, followed by reaction with α-chloroketones (e.g., phenacyl chloride) under reflux conditions to form the thioether linkage . Alternative methods include using pyridine/water mixtures for cyclization of intermediate thioesters . Optimization of reaction time (e.g., 10–24 hours) and stoichiometry (1:1 triazole:haloketone) is critical for yields >70% .
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?
- FT-IR : Key peaks include νC=O (~1679 cm⁻¹ for ketone), νC=N (~1609 cm⁻¹ for triazole ring), and νS-C (~1254 cm⁻¹ for thioether) .
- ¹H NMR : Aromatic protons from the 4-ethoxyphenyl and 4-methylphenyl groups appear as multiplet signals in δ 6.8–8.2 ppm. The ethoxy group (–OCH₂CH₃) shows a quartet at δ 1.4–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂) .
- ¹³C NMR : The ketone carbonyl resonates at δ ~190 ppm, while triazole carbons appear at δ 150–160 ppm .
Q. What purification methods are recommended for isolating this compound?
Recrystallization from ethanol or ethanol/water mixtures is standard due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities from structurally similar byproducts .
Advanced Research Questions
Q. How do substituents on the triazole ring (e.g., ethoxyphenyl vs. pyridinyl) influence physicochemical properties?
The 4-ethoxyphenyl group enhances lipophilicity (logP >3.5) and π-π stacking potential, while the 3-pyridinyl moiety introduces weak basicity (pKa ~4.5) and hydrogen-bonding capacity. Comparative studies of analogs show that electron-donating groups (e.g., –OCH₃) stabilize the triazole ring against oxidative degradation .
Q. What computational methods (e.g., DFT) predict the reactivity of the thioether linkage?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates bond dissociation energies (BDEs) for the C–S bond (~280 kJ/mol), indicating susceptibility to nucleophilic attack. Frontier molecular orbital (FMO) analysis reveals the thioether sulfur as the primary site for electrophilic interactions .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software confirms the triazole ring’s planarity (torsion angles <5°) and the dihedral angle between the ethoxyphenyl and pyridinyl groups (~65°). Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice, as seen in analogous triazole structures .
Q. What strategies optimize bioactivity in triazole-thioether derivatives?
Structure-activity relationship (SAR) studies highlight that:
- The 3-pyridinyl group enhances antibacterial activity (MIC ~8 µg/mL against S. aureus) by facilitating membrane penetration .
- Substituting 4-methylphenyl with electron-withdrawing groups (e.g., –CF₃) improves COX-2 inhibition (IC₅₀ <0.1 µM) but reduces solubility .
- Sodium borohydride reduction of the ketone to a secondary alcohol (–CH(OH)–) retains activity while improving metabolic stability .
Contradictions and Methodological Considerations
- Synthetic Yield Discrepancies : Reactions in pyridine/water report higher yields (~85%) than sodium ethoxide methods (~70%), possibly due to improved solubility of intermediates.
- Biological Activity Variability : Fluorinated analogs in show superior antibacterial effects compared to methoxy-substituted derivatives, emphasizing substituent polarity’s role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
